molecular formula C13H15BrN4 B8605583 6-Bromo-1-(4-methylpiperazin-1-yl)phthalazine

6-Bromo-1-(4-methylpiperazin-1-yl)phthalazine

Cat. No. B8605583
M. Wt: 307.19 g/mol
InChI Key: ZRAQYLKVKUPHTQ-UHFFFAOYSA-N
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Patent
US07759337B2

Procedure details

A mixture of 6-bromo-1-chlorophthalazine (0.12 g, 0.5 mmol), 1-methylpiperazine (0.11 mL, 1.0 mmol) and potassium carbonate (0.07 g, 0.5 mmol) in ACN (5 mL) was added to a glass microwave reaction vessel. The reaction mixture was stirred and heated in a Smith Synthesizer® microwave reactor (Personal Chemistry, Inc., Upssala, Sweden) at 180° C. for 20 min. The mixture was concentrated in vacuo, and was purified by flash chromatography (silica gel) eluting with 2% 2 M ammonia in methanol/dichloromethane to 6% 2 M ammonia in MeOH/D)CM to give 6-bromo-1-(4-methylpiperazin-1-yl)phthalazine as yellow solid. MS (ES+): 307, 309 (M+H)+.
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
0.07 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](Cl)=[N:7][N:6]=[CH:5]2.[CH3:13][N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([N:17]1[CH2:18][CH2:19][N:14]([CH3:13])[CH2:15][CH2:16]1)=[N:7][N:6]=[CH:5]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.12 g
Type
reactant
Smiles
BrC=1C=C2C=NN=C(C2=CC1)Cl
Name
Quantity
0.11 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
0.07 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to a glass microwave reaction vessel
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (silica gel)
WASH
Type
WASH
Details
eluting with 2% 2 M ammonia in methanol/dichloromethane to 6% 2 M ammonia in MeOH/D)CM

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=NN=C(C2=CC1)N1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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